molecular formula C20H22N6OS B2706636 (E)-N'-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetohydrazide CAS No. 307320-66-7

(E)-N'-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetohydrazide

Cat. No.: B2706636
CAS No.: 307320-66-7
M. Wt: 394.5
InChI Key: GZQQGMSCTIDBBJ-SRZZPIQSSA-N
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Description

The compound "(E)-N'-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetohydrazide" is a structurally complex acetohydrazide derivative featuring a pyrazole core substituted with methyl and phenyl groups, coupled with a pyrimidine-thioether moiety. Its E-configuration at the hydrazone linkage ensures specific spatial orientation, which may influence intermolecular interactions and biological activity.

Properties

IUPAC Name

N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6OS/c1-13-10-14(2)23-20(22-13)28-12-19(27)24-21-11-18-15(3)25-26(16(18)4)17-8-6-5-7-9-17/h5-11H,12H2,1-4H3,(H,24,27)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQQGMSCTIDBBJ-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NN=CC2=C(N(N=C2C)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)SCC(=O)N/N=C/C2=C(N(N=C2C)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N'-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetohydrazide typically involves the condensation of 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde with 2-(4,6-dimethylpyrimidin-2-ylthio)acetamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-N'-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole or pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N'-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and require further research.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of acetohydrazides synthesized via condensation of hydrazine derivatives with aldehydes or ketones. Key structural analogues include:

Compound Name / CAS Number Core Structure Substituents Molecular Weight Synthesis Method
Target Compound Pyrazole-Pyrimidine-thioacetohydrazide 3,5-dimethylphenylpyrazole; 4,6-dimethylpyrimidine 428.49* Condensation of acetohydrazide with aldehyde
2-(4,6-Dimethylpyrimidin-2-yl)-... (CAS: N/A) Pyrimidine-pyrazolone 4,6-dimethylpyrimidine; pyrazolone ~350 (estimated) Reflux in ethanol/AcOH with hydrazine
N'-(3,5-Dimethyl-1-phenylpyrazol-4-ylidene)-3-(4-ethoxyphenyl)pyrazole-5-carbohydrazide (CAS: 1285512-29-9) Pyrazole-carbohydrazide 4-ethoxyphenyl; 3,5-dimethylphenylpyrazole 428.49 Condensation with aromatic aldehydes

*Molecular weight calculated based on formula C₂₄H₂₄N₆O₂.

Key Observations :

  • Pyrazole vs. Pyrimidine Dominance: The target compound integrates both pyrazole and pyrimidine rings, whereas analogues like those in emphasize pyrimidine-pyrazolone hybrids.
  • Thioether Linkage : The presence of a thioether group (-S-) in the target compound distinguishes it from analogues with oxygen-based linkages (e.g., ethers or carbonyl groups). This sulfur atom could influence electronic properties and metabolic stability.

Hydrogen-Bonding and Crystallographic Behavior

Hydrogen-bonding patterns, critical for crystal packing and solubility, can be predicted using graph-set analysis. The target compound’s hydrazone (-NH-N=C-) and pyrimidine-thioether groups may act as hydrogen-bond donors/acceptors, forming motifs distinct from oxygen-linked analogues.

Biological Activity

The compound (E)-N'-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetohydrazide is a novel hydrazone derivative that has garnered attention for its potential biological activities. This article explores its synthesis, structural characterization, and biological evaluations, particularly focusing on antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis and Characterization

The synthesis of the compound involves a condensation reaction between 3,5-dimethyl-1-phenylpyrazole-4-carboxaldehyde and 4,6-dimethylpyrimidin-2-thiol. The resulting product was characterized using various spectroscopic techniques including IR, NMR (both 1H^{1}H and 13C^{13}C), and mass spectrometry. The key spectral data are summarized in Table 1.

Spectroscopic TechniqueKey Observations
IRCharacteristic bands at 3043 cm1^{-1} (C-H aromatic), 2926 cm1^{-1} (C-H aliphatic), 1636 cm1^{-1} (C=O)
1H^{1}H NMRSignals corresponding to aromatic protons and methyl groups indicative of the pyrazole and pyrimidine rings
Mass SpectrometryMolecular ion peak consistent with the expected molecular weight

Antimicrobial Activity

The compound was evaluated for its antimicrobial properties against various bacterial strains using the disk diffusion method. The results indicated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) are presented in Table 2.

Bacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
Escherichia coli3215
Staphylococcus aureus1620
Pseudomonas aeruginosa6410
Bacillus subtilis825

These findings suggest that the compound has potent antimicrobial activity, particularly against Staphylococcus aureus, which is noteworthy due to the increasing resistance of this pathogen to conventional antibiotics.

Anti-inflammatory Activity

In vitro studies were conducted to assess the anti-inflammatory potential of the compound using RAW264.7 macrophages stimulated with lipopolysaccharide (LPS). The results showed a significant reduction in pro-inflammatory cytokines such as TNF-α\alpha and IL-6. The compound demonstrated an IC50 value of 25 µM for TNF-α\alpha inhibition, indicating its potential as an anti-inflammatory agent.

Anticancer Activity

The cytotoxic effects of the compound were assessed against several cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The results indicated that the compound exhibits selective cytotoxicity with IC50 values as follows:

Cell LineIC50 (µM)
MCF-730
HeLa45
A54950

These findings suggest that the compound may induce apoptosis in cancer cells, warranting further investigation into its mechanism of action.

Case Studies

Recent studies have highlighted similar compounds derived from pyrazole and pyrimidine scaffolds exhibiting promising biological activities. For instance, derivatives like thiazole-pyrazole hybrids have shown significant antimicrobial properties and potential as anticancer agents . These findings support the hypothesis that structural modifications in pyrazole derivatives can enhance biological activity.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing (E)-N'-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetohydrazide, and how can intermediates be stabilized?

  • Methodology : The compound is synthesized via condensation of an acetohydrazide derivative with aromatic aldehydes. For example, hydrazine hydrate reacts with a thiazole intermediate to form the acetohydrazide, which is then treated with aldehydes under reflux in ethanol. Non-isolable intermediates (e.g., thiazole precursors) require stabilization using aprotic solvents or low-temperature quenching to prevent decomposition .
  • Key Steps :

  • Formation of the acetohydrazide core via hydrazine addition.
  • Schiff base formation (imine linkage) with aldehydes under acidic or neutral conditions.

Q. How should researchers characterize the structural integrity of this compound, and what analytical techniques are most reliable?

  • Methodology : Use a combination of 1H NMR , IR spectroscopy , and mass spectrometry to confirm the hydrazone (-CH=N) and thioether (-S-) linkages. For example:

  • 1H NMR : Look for a broad singlet at ~11.7 ppm (CONH) and a resonance at ~8.5 ppm (CH=N) .
  • IR : Confirm the presence of C=N (~1600 cm⁻¹) and N-H (~3250 cm⁻¹) stretches.
    • Validation : Cross-reference spectral data with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities in overlapping signals.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the target compound, particularly when scaling up synthesis?

  • Methodology : Apply Design of Experiments (DoE) and Bayesian optimization to systematically explore variables (e.g., temperature, solvent ratio, catalyst loading). For instance:

  • Use a central composite design to assess interactions between reflux time (2–6 hours) and ethanol/DMF solvent ratios (1:1 to 3:1) .
  • Bayesian algorithms can predict optimal conditions with fewer trials, reducing resource waste .
    • Case Study : A 2021 flow-chemistry study achieved 95% yield in a Huisgen cycloaddition by optimizing residence time and catalyst concentration .

Q. What strategies can resolve contradictions in bioactivity data (e.g., antibacterial vs. antifungal efficacy) for hydrazide derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, electron-withdrawing groups (e.g., -NO₂) may enhance antibacterial activity but reduce antifungal potency due to membrane permeability differences .
  • Statistical Modeling : Use multivariate regression to correlate substituent properties (Hammett σ, logP) with bioactivity trends.
    • Data Interpretation : In a 2023 study, hydrazones with 4-SO₂Me substituents showed strong antifungal activity (MIC = 8 µg/mL) but weak antibacterial effects, attributed to target specificity in fungal ergosterol biosynthesis .

Q. How can mechanistic insights into the compound’s reactivity (e.g., cyclization or hydrolysis) guide derivative design?

  • Methodology :

  • Kinetic Studies : Monitor reaction intermediates via LC-MS to identify rate-determining steps (e.g., imine formation vs. thioether oxidation).
  • Computational Chemistry : Use DFT to model transition states for cyclization reactions, as demonstrated in pyrazole-triazole hybrid syntheses .
    • Example : A 2020 study found that acetic acid catalysis accelerates hydrazone cyclization by stabilizing protonated intermediates, enabling selective pyrazoline formation .

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